molecular formula C16H20N2O3S2 B2734048 ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681161-93-3

ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2734048
CAS No.: 681161-93-3
M. Wt: 352.47
InChI Key: PVLWNRZJLRNKRJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-d][1,3]thiazole core. This bicyclic system consists of a thiophene ring fused to a thiazole ring, with substituents at positions 2, 5, and 6:

  • Position 2: A cyclohexaneamido group (-NH-C(O)-cyclohexyl), contributing steric bulk and lipophilicity.
  • Position 5: An ethyl carboxylate ester (-COOEt), enhancing solubility in organic solvents.
  • Position 6: A methyl group (-CH₃), modulating electronic and steric properties.

This compound is structurally related to pharmacologically active thieno-thiazole derivatives, which are explored for antimicrobial, anticancer, and kinase inhibitory activities . Its synthesis likely involves acylation of an amino precursor (e.g., ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate) with cyclohexanecarbonyl chloride .

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLWNRZJLRNKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

The compound ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a novel thiazole derivative with potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study focusing on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549) and colon carcinoma (Caco-2) . this compound is believed to exhibit similar properties due to its structural characteristics.

Case Study: Cytotoxicity Evaluation

A specific case study evaluated the anticancer activity of thiazole derivatives against SHSY-5Y neuroblastoma cells. The results indicated that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activity. A related study on thiazolo-triazine derivatives found that compounds featuring a thiazole ring demonstrated broad-spectrum antibacterial effects . Given the structural similarities, this compound may possess comparable antimicrobial properties.

Case Study: Antibacterial Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for their antibacterial efficacy against Mycobacterium smegmatis. The findings revealed that certain derivatives showed significant inhibition at low concentrations . This reinforces the potential of this compound as an antibacterial agent.

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget CellsIC50 (µg/mL)
This compoundAnticancerA549TBD
Compound 5fAnticancerMycobacterium smegmatis50
Compound 3gAnticancerSHSY-5YTBD
Novel Thiazole DerivativeAntibacterialVarious BacteriaTBD

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s amide and ester groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 41940-53-8)

Structural Differences :

  • Position 2: Amino group (-NH₂) instead of cyclohexaneamido. Key Implications:
  • Lipophilicity: The cyclohexaneamido derivative has higher logP (estimated ~3.5 vs. ~2.8 for the amino analog), favoring membrane permeability but possibly reducing aqueous solubility .
  • Synthetic Utility: The amino analog is a versatile intermediate for further functionalization, whereas the cyclohexaneamido derivative represents a more specialized, lipophilic analog .

Table 1: Physicochemical Comparison

Property Target Compound (Cyclohexaneamido) Amino Analog (CAS 41940-53-8)
Molecular Weight ~353.5 g/mol 242.3 g/mol
Key Substituent Cyclohexaneamido Amino
Predicted logP ~3.5 ~2.8
Hydrogen Bond Capacity 2 donors, 3 acceptors 2 donors, 2 acceptors
Ethyl 2-[4-(Dibutylsulfamoyl)benzamido]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 683790-95-6)

Structural Differences :

  • Position 2 : A sulfamoyl benzamido group (-NH-C(O)-C₆H₄-SO₂-NBu₂).
    Key Implications :
  • Bulk and Solubility : The dibutylsulfamoyl-benzamido substituent increases molecular weight (~537.7 g/mol) and may reduce metabolic stability compared to the cyclohexaneamido derivative .

Table 2: Functional Group Impact

Compound Position 2 Substituent Biological Relevance
Target Compound Cyclohexaneamido Enhanced lipophilicity
CAS 683790-95-6 Sulfamoyl benzamido Potential kinase inhibition
Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Core Structural Difference :

  • Heterocyclic System: Imidazo[2,1-b]thiazole vs. thieno[2,3-d]thiazole. Key Implications:
  • Pharmacological Profile: Imidazo-thiazoles are often explored for antiviral activity, whereas thieno-thiazoles are studied for anticancer applications .

Biological Activity

Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thieno-thiazole scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The key functional groups include:

  • Cyclohexane amide : Contributes to the compound's lipophilicity and potential binding interactions.
  • Thieno[2,3-d][1,3]thiazole : Known for its role in various biological applications, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant growth inhibition in various cancer cell lines. A study involving a series of thiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating potent antitumor activity .

CompoundIC50 (µM)Cell Line
2016.2NCI 60
223.3NCI 60
2350.1NCI 60

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes related to cancer progression and inflammation. For example, thiazole derivatives have been noted for their inhibitory effects on xanthine oxidase, an enzyme implicated in various pathologies including gout and oxidative stress-related diseases. Compounds in this class have shown moderate to potent inhibitory activity with IC50 values reported in the range of 8.1 to 15.3 µM .

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : By targeting enzymes such as xanthine oxidase and dihydrofolate reductase (DHFR), these compounds can disrupt metabolic pathways crucial for cancer cell proliferation .
  • Induction of Apoptosis : Similar thiazole compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole derivatives where this compound was included among the tested compounds. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines when tested at varying concentrations .

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